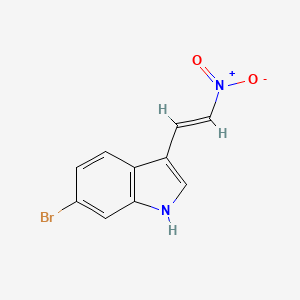![molecular formula C18H8Cl2N6O4 B12278375 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is a complex polycyclic compound containing oxygen, nitrogen, and chlorine atoms. It is also known by its alternative name, 5,17-dichloro-tetraoxacalix2arene2triazine . This compound is characterized by its intricate structure and significant molecular weight of 443.200 g/mol .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are often specific to the desired transformation. For example, the compound can be treated with different chlorinating agents to introduce chlorine atoms at specific positions . The major products formed from these reactions depend on the specific reagents and conditions used, and detailed reaction pathways are typically found in specialized chemical research .
Scientific Research Applications
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is primarily used in scientific research. Its applications span various fields, including chemistry, biology, and potentially medicine and industry . specific documented uses are limited, suggesting that it may be an experimental compound used to explore new chemical reactions and properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within a given system. Due to its complex structure, it may interact with multiple targets, leading to various effects. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar compounds to 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene include other polycyclic compounds with similar structural motifs. Examples include 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide . These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C18H8Cl2N6O4 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
5,17-dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C18H8Cl2N6O4/c19-13-21-15-25-17(23-13)29-11-5-2-6-12(8-11)30-18-24-14(20)22-16(26-18)28-10-4-1-3-9(7-10)27-15/h1-8H |
InChI Key |
UHVZZZPZSIBQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C1)OC3=NC(=NC(=N3)Cl)OC4=CC=CC(=C4)OC5=NC(=NC(=N5)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


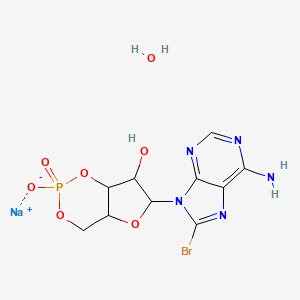
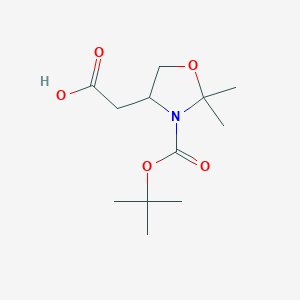
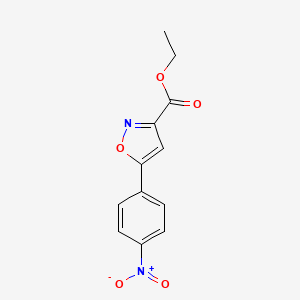
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
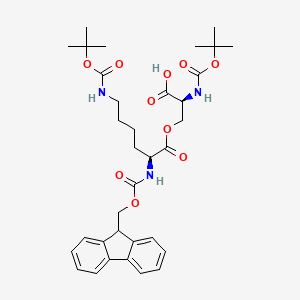

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
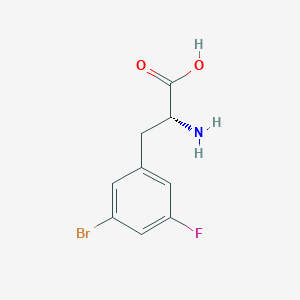
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
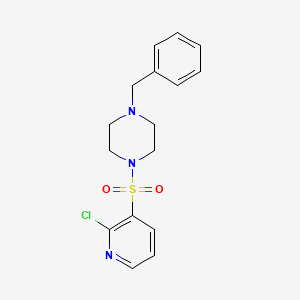
![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
